molecular formula C8H8F3N3O B2804406 4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile CAS No. 878125-81-6

4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile

Cat. No.: B2804406
CAS No.: 878125-81-6
M. Wt: 219.167
InChI Key: GHIZZHAINOZJON-UHFFFAOYSA-N
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Description

“4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile” is a chemical compound with the molecular formula C8H8F3N3O . It has a molecular weight of 219.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F3N3O/c1-14-5-4-13-6(14)7(15,2-3-12)8(9,10)11/h4-5,15H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual structural diagram.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The exact density and boiling point are not specified in the available resources, but a related compound has a predicted density of 1.321±0.06 g/cm3 and a predicted boiling point of 291.0±40.0 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of similar trifluoromethyl-substituted compounds and their structural analysis through X-ray reveals insights into the molecular configuration and potential for creating novel compounds with unique properties. The study by Flores et al. (2018) explores the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one and its reactions, highlighting the significance of trifluoromethyl groups in medicinal chemistry and material science Flores et al., 2018.

Bioimaging Applications

  • Novel derivatives of zoledronic acid, which share structural similarities with the compound , have been developed and evaluated for their potential in bone imaging. The study by Qiu et al. (2011) suggests that such compounds, specifically 99mTc-labelled bisphosphonates, demonstrate high selective uptake in the skeletal system, indicating their utility in bioimaging Qiu et al., 2011.

Catalytic and Synthetic Applications

  • Research into organocatalytic reactions involving trifluoroacetaldehyde derivatives, such as the one by Funabiki et al. (2011), explores their use in synthesizing enantioenriched compounds. These findings underscore the importance of trifluoromethyl groups in facilitating reactions that are crucial for the synthesis of bioactive molecules Funabiki et al., 2011.

Antiviral Research

  • Compounds featuring imidazolyl and trifluoromethyl groups have been synthesized and tested for their antiviral properties. Shcherbakov et al. (2020) discuss the synthesis of new polyfluoroflavones as promising antiviral agents, indicating the potential therapeutic applications of such compounds in treating viral infections Shcherbakov et al., 2020.

Material Science and Ionic Liquids

  • The development of dual functionalized imidazolium-based ionic liquids, as described by Muhammad et al. (2012), showcases the versatility of imidazole derivatives. These ionic liquids exhibit unique thermophysical properties, underscoring their potential in a wide range of material science applications Muhammad et al., 2012.

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c1-14-5-4-13-6(14)7(15,2-3-12)8(9,10)11/h4-5,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIZZHAINOZJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(CC#N)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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